molecular formula C22H41NOSn B13517813 1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine

1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine

Cat. No.: B13517813
M. Wt: 454.3 g/mol
InChI Key: MZKFVSWBNGFPPC-UHFFFAOYSA-N
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Description

1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine is an organic compound with the molecular formula C16H37NOSn It is a derivative of propanamine, where a phenyl group and a tributylstannyl group are attached to the central carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine typically involves the reaction of a phenylpropanamine derivative with a tributylstannyl reagent. One common method involves the use of a stannylation reaction, where the tributylstannyl group is introduced to the propanamine backbone through a nucleophilic substitution reaction. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale stannylation processes, where the reaction is carried out in batch reactors under controlled temperature and pressure conditions. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tributylstannyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropanone derivatives, while reduction can produce phenylpropanol derivatives.

Scientific Research Applications

1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine involves its interaction with molecular targets through its stannyl and phenyl groups. The stannyl group can participate in coordination chemistry, forming complexes with metal ions and other molecules. The phenyl group can engage in π-π interactions and hydrophobic interactions with biological targets, influencing the compound’s activity and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine is unique due to its combination of a phenyl group and a tributylstannyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H41NOSn

Molecular Weight

454.3 g/mol

IUPAC Name

1-phenyl-3-(tributylstannylmethoxy)propan-1-amine

InChI

InChI=1S/C10H14NO.3C4H9.Sn/c1-12-8-7-10(11)9-5-3-2-4-6-9;3*1-3-4-2;/h2-6,10H,1,7-8,11H2;3*1,3-4H2,2H3;

InChI Key

MZKFVSWBNGFPPC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCC(C1=CC=CC=C1)N

Origin of Product

United States

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